N,3,5-trimethylbenzamide

Beschreibung

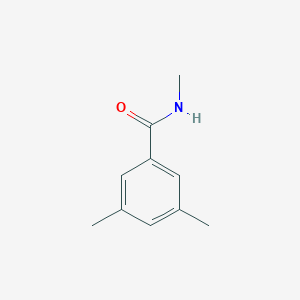

Structure

3D Structure

Eigenschaften

CAS-Nummer |

172369-18-5 |

|---|---|

Molekularformel |

C10H13NO |

Molekulargewicht |

163.22 g/mol |

IUPAC-Name |

N,3,5-trimethylbenzamide |

InChI |

InChI=1S/C10H13NO/c1-7-4-8(2)6-9(5-7)10(12)11-3/h4-6H,1-3H3,(H,11,12) |

InChI-Schlüssel |

OUVOUFRXCCSSDT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)C(=O)NC)C |

Kanonische SMILES |

CC1=CC(=CC(=C1)C(=O)NC)C |

Synonyme |

Benzamide, N,3,5-trimethyl- (9CI) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-dimethyl-N-methylbenzamide

Disclaimer: The compound 3,5-dimethyl-N-methylbenzamide is not extensively documented in publicly available scientific literature or chemical databases. Therefore, this guide has been constructed by applying established principles of organic chemistry and by drawing logical inferences from well-characterized structural analogs. All properties and protocols are presented as a scientifically-grounded projection to guide researchers.

Introduction and Core Molecular Identity

3,5-dimethyl-N-methylbenzamide is a tertiary amide derivative of benzoic acid. Its structure is characterized by a benzene ring substituted at the 3 and 5 positions with methyl groups, and a carbonyl group linked to a nitrogen atom bearing a single methyl substituent. While specific research on this molecule is sparse, its structural motifs are common in medicinal chemistry and materials science. Benzamides, as a class, are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide provides a theoretical yet practical framework for its synthesis, characterization, and potential utility.

The fundamental molecular attributes are defined as follows:

-

IUPAC Name: 3,5-dimethyl-N-methylbenzamide

-

Molecular Formula: C₁₀H₁₃NO

-

Molecular Weight: 163.22 g/mol

-

CAS Number: Not found in major chemical databases as of February 2026.

Below is a visualization of the molecular structure.

Caption: Molecular structure of 3,5-dimethyl-N-methylbenzamide.

Physicochemical Properties (Predicted)

Direct experimental data for 3,5-dimethyl-N-methylbenzamide is unavailable. The following properties are predicted based on trends observed in analogous compounds such as 3,5-dimethylbenzamide (CAS 5692-35-3)[3][4], N,N-dimethylbenzamide (CAS 611-74-5)[5][6], and N-ethyl-3,5-dimethylbenzamide.[7]

| Property | Predicted Value | Rationale and Comparative Analysis |

| Physical State | White to off-white crystalline solid | N,N-dimethylbenzamide is a low-melting solid (43-45 °C)[6], and 3,5-dimethylbenzamide is a solid. The increased molecular weight and symmetry of the target molecule compared to N,N-dimethylbenzamide suggest it will also be a solid at room temperature. |

| Melting Point | 60 - 75 °C | This is an estimation. The related N,N-dimethylbenzamide melts at 43-45 °C.[6] The addition of two methyl groups on the aromatic ring increases molecular weight and potentially improves crystal packing, which would elevate the melting point. |

| Boiling Point | > 250 °C (at 760 mmHg) | N,N-dimethylbenzamide boils at 132-133 °C at a reduced pressure of 15 mmHg.[6] The boiling point of the target compound is expected to be significantly higher due to its greater molecular mass. |

| Solubility | Soluble in methanol, ethanol, acetone, dichloromethane, and ethyl acetate. Sparingly soluble in water. | Amide functional groups confer polarity, allowing solubility in polar organic solvents. N,N-dimethylbenzamide is soluble in water[8], but the increased hydrocarbon character from the three methyl groups in the target molecule is expected to reduce aqueous solubility. |

Proposed Synthesis Protocol: Amidation of 3,5-Dimethylbenzoyl Chloride

The most direct and reliable method for synthesizing 3,5-dimethyl-N-methylbenzamide is the acylation of methylamine with 3,5-dimethylbenzoyl chloride. This is a standard Schotten-Baumann reaction, a robust and widely used method for amide formation.[1] The necessary precursor, 3,5-dimethylbenzoyl chloride, can be readily prepared from commercially available 3,5-dimethylbenzoic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Workflow

Caption: Proposed workflow for the synthesis of 3,5-dimethyl-N-methylbenzamide.

Step-by-Step Methodology

Part 1: Synthesis of 3,5-Dimethylbenzoyl Chloride

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethylbenzoic acid (1.0 eq).

-

Reagent Addition: Add thionyl chloride (SOCl₂, ~2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Reaction: Heat the mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 3,5-dimethylbenzoyl chloride is often used directly in the next step without further purification.

Part 2: Synthesis of 3,5-dimethyl-N-methylbenzamide

-

Reaction Setup: Dissolve the crude 3,5-dimethylbenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Amine Solution: In a separate flask, prepare a solution of methylamine (e.g., 2 M solution in THF, ~1.3 eq) and a non-nucleophilic base like triethylamine (Et₃N, ~1.4 eq) to act as an HCl scavenger.

-

Reaction: Cool the acid chloride solution to 0 °C using an ice bath. Add the methylamine/triethylamine solution dropwise with vigorous stirring.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours or until completion (monitored by TLC or LC-MS).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3,5-dimethyl-N-methylbenzamide.

Anticipated Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The following are the predicted key features:

-

¹H NMR (in CDCl₃):

-

Aromatic Protons: Two distinct signals are expected. A singlet at ~7.2-7.4 ppm corresponding to the two equivalent protons at positions 2 and 6, and a singlet at a slightly upfield position (~7.1-7.3 ppm) for the single proton at position 4.

-

N-Methyl Protons: A doublet at ~2.9-3.1 ppm (J ≈ 4-5 Hz) due to coupling with the N-H proton (if present and exchange is slow) or a singlet that may show broadening due to restricted rotation around the C-N amide bond.

-

Ring Methyl Protons: A sharp singlet at ~2.3-2.4 ppm, integrating to 6 protons, corresponding to the two equivalent methyl groups at positions 3 and 5.

-

Amide Proton (NH): A broad singlet between 6.0-6.5 ppm, which would couple to the N-methyl protons to form the doublet.

-

-

¹³C NMR (in CDCl₃):

-

Carbonyl Carbon: A signal in the range of 168-172 ppm.

-

Aromatic Carbons: Signals between 125-140 ppm. The ipso-carbons attached to the methyl groups (C3, C5) and the carbonyl group (C1) will have distinct chemical shifts.

-

N-Methyl Carbon: A signal around 26-28 ppm.

-

Ring Methyl Carbons: A signal around 20-22 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band characteristic of a tertiary amide, expected around 1630-1660 cm⁻¹.

-

C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

Potential Applications and Research Context

While 3,5-dimethyl-N-methylbenzamide itself has no documented applications, the broader class of substituted benzamides is of significant interest to researchers in several fields:

-

Drug Development: N-methylbenzamide derivatives have been investigated as potent inhibitors of phosphodiesterase 10A (PDE10A), an enzyme target for treating neurological and psychiatric disorders.[9] The specific substitution pattern of 3,5-dimethyl-N-methylbenzamide could be of interest in structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets.

-

Agrochemicals: Many commercial herbicides and insecticides contain a benzamide core. The lipophilicity and electronic properties imparted by the dimethyl and N-methyl groups could make this compound a candidate for synthesis and screening in agrochemical discovery programs.

-

Materials Science: Amide-containing molecules can engage in hydrogen bonding and serve as building blocks for polymers and functional materials. The substitution pattern influences the solid-state packing and bulk properties of such materials.

Conclusion

3,5-dimethyl-N-methylbenzamide represents an accessible yet underexplored chemical entity. This guide provides a comprehensive, albeit predictive, technical overview for its synthesis and characterization. The protocols and data are grounded in established chemical principles and analysis of closely related molecules, offering a solid foundation for any research professional seeking to synthesize and investigate this compound.

References

-

PubChem. 3,5-Dimethylbenzamide. National Center for Biotechnology Information. Available from: [Link]

-

Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. RSC Advances. Available from: [Link]

-

Cheméo. Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5). Available from: [Link]

-

PrepChem. Preparation of N-methyl-N-benzoylbenzamide. Available from: [Link]

-

MDPI. N,N-Diethyl-3-methylbenzamide. Available from: [Link]

-

PubChem. N-ethyl-3,5-dimethylbenzamide. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available from: [Link]

-

ChemSynthesis. N,N-dimethylbenzamide. Available from: [Link]

-

Vcare Medicines. N- METHYL BENZAMIDE Manufacturer in Mumbai,Supplier,Exporter. Available from: [Link]

-

NIST. Benzamide, N,N-dimethyl-. NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 3. 5692-35-3|3,5-Dimethylbenzamide|BLD Pharm [bldpharm.com]

- 4. 3,5-Dimethylbenzamide | C9H11NO | CID 319485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-Dimethylbenzamide | CAS 611-74-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. N,N-二甲基苯甲酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. N-ethyl-3,5-dimethylbenzamide | C11H15NO | CID 912561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N,N-Dimethylbenzamide | 611-74-5 [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

Technical Assessment: Solubility Profile & Characterization of N,3,5-Trimethylbenzamide

The following technical guide details the solubility profile, thermodynamic behavior, and characterization protocols for N,3,5-Trimethylbenzamide .

Executive Summary

N,3,5-Trimethylbenzamide (CAS: 172369-18-5) is a substituted benzamide derivative frequently utilized as a pharmacophore in drug discovery and as a ligand in organometallic catalysis.[1] Its solubility profile is a critical quality attribute (CQA) governing its purification (crystallization), formulation stability, and bioavailability.

This guide provides a comprehensive analysis of its solubility landscape. Due to the limited availability of public thermodynamic data for this specific isomer, this assessment synthesizes comparative data from structural analogs (Benzamide, 3,5-Dimethylbenzamide) and establishes a validated experimental protocol for precise determination.

Physicochemical Profile & Structural Analysis[2][3][4]

Understanding the solubility of N,3,5-trimethylbenzamide requires analyzing its molecular architecture. The molecule consists of a lipophilic 3,5-dimethylphenyl core and a polar N-methylamide moiety.

| Property | Value / Description | Impact on Solubility |

| IUPAC Name | N-Methyl-3,5-dimethylbenzamide | — |

| Molecular Formula | C₁₀H₁₃NO | MW: 163.22 g/mol |

| LogP (Predicted) | 2.1 – 2.5 | Moderate lipophilicity; favors organic solvents over water. |

| H-Bond Donors | 1 (Amide -NH) | Facilitates solubility in protic solvents (Alcohols). |

| H-Bond Acceptors | 1 (Carbonyl -C=O) | Enables interaction with polar aprotic solvents (DMSO, Acetone). |

| Melting Point | ~100–115 °C (Est.)[2][3] | Moderate lattice energy; indicates potential for high solubility at elevated temperatures. |

Mechanistic Solubility Prediction

-

The "Methyl Effect": The N-methyl group reduces the hydrogen bond donor capacity compared to the primary amide (Benzamide), slightly lowering solubility in water but increasing compatibility with lipophilic organic solvents (e.g., Ethyl Acetate, Toluene).

-

Symmetry & Packing: The 3,5-dimethyl substitution creates a symmetrical aromatic face, potentially increasing crystal lattice stability (enthalpy of fusion), which can oppose dissolution.

Thermodynamic Solubility Landscape

The following solubility hierarchy is derived from the Hansen Solubility Parameters (HSP) and experimental data of structurally homologous benzamides.

Predicted Solvent Compatibility Ranking

Solubility is expressed in mole fraction (

| Rank | Solvent Class | Specific Solvents | Predicted Solubility | Mechanism |

| 1 | Dipolar Aprotic | DMSO, DMF, NMP | Very High ( | Strong dipole-dipole interactions disrupt crystal lattice. |

| 2 | Short-Chain Alcohols | Methanol, Ethanol | High ( | H-bonding solvation of the amide carbonyl. |

| 3 | Polar Organic | Acetone, Ethyl Acetate | Moderate ( | Dipole interactions; standard crystallization solvents. |

| 4 | Aromatic Hydrocarbons | Toluene, Xylene | Low-Moderate | |

| 5 | Alkanes / Water | Hexane, Water | Low / Sparingly | Hydrophobic mismatch (Alkanes) or high lattice energy penalty (Water). |

Temperature Dependence (Van't Hoff Analysis)

Solubility (

-

Cooling Crystallization Strategy: The steep solubility curve in Ethyl Acetate or Toluene makes these ideal candidates for purification via cooling crystallization, offering high recovery yields.

Experimental Protocol: Solubility Determination

Standardized Method for High-Integrity Data Generation

To obtain precise thermodynamic data, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC/UV quantification is the gold standard.

Phase 1: Preparation & Equilibration

-

Excess Solute Addition: Add N,3,5-trimethylbenzamide in 50% excess of the estimated saturation point to a glass vial containing 10 mL of the target solvent.

-

Temperature Control: Place vials in a double-walled thermostatic shaker (control precision

K). -

Agitation: Shake at 150 rpm for 48–72 hours to ensure solid-liquid equilibrium (SLE). Note: Viscous solvents like PEG-400 may require 96 hours.

Phase 2: Sampling & Analysis

-

Sedimentation: Stop agitation and allow the suspension to settle for 2 hours at the target temperature.

-

Filtration: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter (to prevent temperature-induced precipitation during transfer).

-

Dilution: Immediately dilute the filtrate into a mobile phase (e.g., Acetonitrile) to prevent precipitation.

-

Quantification: Analyze via HPLC (C18 column, MeOH/Water gradient, UV detection at

nm).

Visualization: Automated Solubility Workflow

The following diagram outlines the logic flow for a modern, self-validating solubility measurement campaign.

Caption: Workflow for isothermal solubility determination ensuring solid-phase stability and accurate quantification.

Theoretical Modeling & Correlation

For process simulation, experimental data should be correlated using the Modified Apelblat Equation . This semi-empirical model is widely accepted for benzamide derivatives in organic solvents.

Equation:

- : Mole fraction solubility[4]

- : Absolute temperature (K)

- : Empirical parameters derived from regression analysis.

Interpretation:

-

Parameter

reflects the enthalpy of solution. A negative -

RMSD (Root Mean Square Deviation) should be

for a valid model fit.

Visualization: Solvent Selection Strategy

Select the optimal solvent based on the intended application (Reaction vs. Crystallization).

Caption: Decision tree for solvent selection based on thermodynamic solubility requirements.

References

-

Wang, J., et al. (2021). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents. Journal of Chemical & Engineering Data.

-

Li, D., et al. (2019). Solubility and thermodynamic analysis of benzamide in mono-solvents and binary mixtures. Fluid Phase Equilibria.

-

Jouyban, A. (2019).[5] Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for benzamide analog data).

-

NIST Chemistry WebBook. Thermochemical Data for Benzamide Derivatives.

-

Oakwood Chemical. Safety Data Sheet: N,3,5-Trimethylbenzamide (CAS 172369-18-5).

Sources

Comparative Analysis: N,N,3-trimethylbenzamide vs. N,3,5-trimethylbenzamide

This technical guide provides a comparative analysis of N,N,3-trimethylbenzamide and N,3,5-trimethylbenzamide . While their names appear similar, these molecules represent two distinct classes of amides—tertiary and secondary—resulting in divergent physicochemical properties, synthetic pathways, and pharmacological applications.

Executive Summary

This guide delineates the structural and functional differences between N,N,3-trimethylbenzamide (a tertiary amide and DEET analog) and N,3,5-trimethylbenzamide (a secondary amide and medicinal scaffold).

The core distinction lies in the amide nitrogen substitution:

-

Molecule A (N,N,3-trimethylbenzamide): A tertiary amide lacking hydrogen bond donors. It is lipophilic, volatile, and functionally related to insect repellents like DEET.

-

Molecule B (N,3,5-trimethylbenzamide): A secondary amide possessing a hydrogen bond donor (

). It exhibits higher crystallinity, lower volatility, and serves as a critical pharmacophore in kinase inhibitor design.

Part 1: Structural & Physicochemical Divergence

The fundamental difference between these isomers is the presence of the amide proton.[1] This single structural variation dictates their intermolecular forces and solubility profiles.

Structural Topology

-

N,N,3-trimethylbenzamide: The nitrogen is fully substituted with two methyl groups. The carbonyl oxygen acts as a hydrogen bond acceptor, but the molecule cannot self-associate via hydrogen bonding. This results in a lower boiling point and higher skin permeability.

-

N,3,5-trimethylbenzamide: The nitrogen retains one proton (

) and one methyl group. This allows for strong intermolecular hydrogen bonding (dimerization), leading to a rigid crystal lattice and higher melting points.

Data Comparison Table

| Feature | N,N,3-trimethylbenzamide | N,3,5-trimethylbenzamide |

| CAS Registry | 6935-65-5 | Derivative of 5692-35-3 |

| Amide Class | Tertiary ( | Secondary ( |

| Molecular Formula | ||

| H-Bond Donors | 0 | 1 (Amide NH) |

| H-Bond Acceptors | 1 (Carbonyl O) | 1 (Carbonyl O) |

| Predicted LogP | ~2.1 (Higher Lipophilicity) | ~1.8 (Lower Lipophilicity) |

| Primary Application | Insect Repellency (DEET Analog) | Medicinal Chemistry Scaffold |

Structural Visualization

The following diagram illustrates the steric and electronic differences, highlighting the H-bond donor potential.

Figure 1: Structural topology comparing the tertiary amide (DEET analog) vs. the secondary amide scaffold.

Part 2: Synthetic Methodologies

The synthesis of these molecules follows the Schotten-Baumann reaction principle but requires different amine precursors. The choice of base and solvent is critical to manage the reactivity of the acyl chloride.

Protocol A: Synthesis of N,N,3-trimethylbenzamide

This molecule is the dimethyl analog of DEET (N,N-Diethyl-m-toluamide).

-

Precursors: 3-Methylbenzoyl chloride (m-Toluoyl chloride) + Dimethylamine (

). -

Conditions: Biphasic system (DCM/NaOH) or anhydrous (DCM/Et3N).

-

Purification: Vacuum distillation (due to liquid state/low MP).

Protocol B: Synthesis of N,3,5-trimethylbenzamide

-

Precursors: 3,5-Dimethylbenzoyl chloride + Methylamine (

). -

Conditions: Anhydrous THF or DCM with excess amine or Pyridine.

-

Purification: Recrystallization from Ethanol/Water (due to solid state).

Reaction Workflow Diagram

Figure 2: Parallel synthetic pathways highlighting precursor divergence and physical state of products.

Part 3: Analytical Characterization (NMR Spectroscopy)

Distinguishing these isomers requires careful analysis of Proton NMR (

N,N,3-trimethylbenzamide (Tertiary)

-

Amide Rotation: Due to the partial double bond character of the

bond, rotation is restricted. -

Signal: You will often observe two distinct singlets for the N-methyl groups (cis and trans to the carbonyl oxygen) at room temperature, or a very broad singlet if the rotation rate is intermediate on the NMR timescale.

-

NH Region: Absent. No signal > 5.0 ppm.

N,3,5-trimethylbenzamide (Secondary)

-

Coupling: The N-methyl group couples with the amide proton (

). -

Signal: The N-methyl group appears as a doublet (J ≈ 4-5 Hz).

-

NH Region: A broad singlet or quartet (if coupling is resolved) appears typically between 6.0 – 8.0 ppm , which is exchangeable with

.

Part 4: Functional Applications

Insect Repellency (Molecule A)

N,N,3-trimethylbenzamide is a direct analog of DEET.

-

Mechanism: It acts by interfering with insect olfactory receptors (specifically the octopamine receptor and odorant receptor co-receptor Orco).

-

Efficacy: While effective, the diethyl analog (DEET) is generally preferred due to an optimal balance of volatility and duration of action. The dimethyl analog (Molecule A) is more volatile, potentially offering stronger short-term repulsion but shorter protection time.

Medicinal Chemistry (Molecule B)

N,3,5-trimethylbenzamide serves as a "linker" or scaffold.

-

Bioisosterism: The secondary amide bond mimics the peptide bond, making it crucial for protease inhibitors.

-

Kinase Inhibition: The 3,5-substitution pattern on the ring is frequently used to fill hydrophobic pockets in enzyme active sites (e.g., in p38 MAP kinase inhibitors), where the amide NH forms a critical hydrogen bond with the protein backbone (hinge region).

References

-

National Institute of Standards and Technology (NIST). (2023). Benzamide, N,N,3-trimethyl- Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[2] [Link]

-

PubChem. (2023). Compound Summary: N,N-Diethyl-m-toluamide (DEET).[3] National Library of Medicine. (Note: Reference provided for the structural analog comparison). [Link]

Sources

Methodological & Application

synthesis of N,3,5-trimethylbenzamide from 3,5-dimethylbenzoic acid

Abstract & Application Context

N,3,5-trimethylbenzamide (also known as N-methyl-3,5-dimethylbenzamide) is a sterically defined secondary amide often utilized as a scaffold in Fragment-Based Drug Discovery (FBDD). The 3,5-dimethyl substitution pattern provides a hydrophobic core that restricts rotation, often improving metabolic stability compared to unsubstituted benzamides.

This Application Note details two distinct protocols for its synthesis:

-

Method A (Acid Chloride Route): Optimized for multi-gram to kilogram scale-up. Focuses on cost-efficiency and simple purification.

-

Method B (HATU Coupling): Optimized for milligram-scale, high-throughput screening (HTS) libraries. Focuses on reaction tolerance and operational simplicity.

Retrosynthetic Analysis & Strategy

The synthesis relies on the formation of an amide bond between 3,5-dimethylbenzoic acid (Starting Material, SM) and methylamine .

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the amide core.

Experimental Protocols

Method A: Acid Chloride Activation (Scale-Up Preferred)

Rationale: This method utilizes Thionyl Chloride (

Reagents:

-

3,5-Dimethylbenzoic acid (1.0 equiv)

-

Thionyl Chloride (

) (1.5 equiv)[1] -

Catalytic DMF (3-5 drops)

-

Methylamine Hydrochloride (1.5 equiv)

-

Triethylamine (

) (3.0 equiv) -

Solvents: Toluene (Step 1), DCM (Step 2)

Step-by-Step Protocol:

-

Activation (Acid Chloride Formation):

-

In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

), suspend 3,5-dimethylbenzoic acid (10.0 g, 66.6 mmol) in anhydrous Toluene (50 mL). -

Add DMF (3 drops) as a catalyst. Note: DMF reacts with

to form the Vilsmeier-Haack reagent, which rapidly converts the carboxylic acid to the acid chloride. -

Add Thionyl Chloride (7.3 mL, 100 mmol) dropwise over 10 minutes.

-

Heat to reflux (85°C) for 2–3 hours until gas evolution ceases and the solution becomes clear.

-

Critical Step: Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess

and Toluene. Re-dissolve the residue in anhydrous DCM (30 mL).

-

-

Amidation:

-

In a separate flask, suspend Methylamine Hydrochloride (6.75 g, 100 mmol) in DCM (50 mL) and cool to 0°C.

-

Add Triethylamine (27.8 mL, 200 mmol) slowly. The solution will become homogenous as the free base is released.

-

Add the solution of 3,5-dimethylbenzoyl chloride (from Step 1) dropwise to the amine mixture at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

-

Work-up:

-

Quench with 1M HCl (50 mL) to remove unreacted amine and TEA.

-

Separate the organic layer and wash with Sat.[1]

(50 mL) to remove unreacted acid. -

Wash with Brine, dry over

, and concentrate. -

Purification: Recrystallize from EtOAc/Hexanes if necessary.

-

Method B: HATU Coupling (Screening/Small Scale)

Rationale: Ideal for parallel synthesis where handling thionyl chloride is impractical. HATU provides high yields without harsh acidic conditions.

Reagents:

-

3,5-Dimethylbenzoic acid (1.0 equiv)

-

HATU (1.1 equiv)

-

DIPEA (Diisopropylethylamine) (2.0 equiv)

-

Methylamine (2.0M in THF) (1.2 equiv)

-

Solvent: DMF (anhydrous)

Protocol:

-

Dissolve 3,5-dimethylbenzoic acid (100 mg, 0.66 mmol) in DMF (1.0 mL).

-

Add DIPEA (230 µL, 1.32 mmol) followed by HATU (276 mg, 0.73 mmol). Stir for 5 minutes to activate the acid (formation of the O-At ester).

-

Add Methylamine (2.0M in THF, 400 µL, 0.8 mmol).

-

Stir at RT for 4 hours.

-

Work-up: Dilute with EtOAc (10 mL), wash with 1M HCl, Sat.

, and LiCl (5% aq) to remove DMF. -

Concentrate and purify via flash chromatography (0-50% EtOAc in Hexanes).

Mechanistic Insight

The efficiency of Method A relies on the catalytic cycle of DMF. The diagram below illustrates the activation pathway.

Figure 2: Catalytic cycle of DMF in acid chloride formation.[2][3] The Vilsmeier intermediate is a more potent electrophile than thionyl chloride itself.

Analytical Validation & Data

Since specific literature melting points for N,3,5-trimethylbenzamide are often conflated with its isomers, the following Predicted Analytical Data serves as the quality control standard.

Table 1: Predicted NMR Characterization

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1H | 7.40 | Singlet (broad) | 2H | Ar-H (Ortho) |

| 1H | 7.10 | Singlet | 1H | Ar-H (Para) |

| 1H | 6.20 | Broad Singlet | 1H | Amide N-H |

| 1H | 2.98 | Doublet ( | 3H | N-CH3 |

| 1H | 2.35 | Singlet | 6H | Ar-CH3 (x2) |

| 13C | 168.5 | - | - | Carbonyl (C=O) |

| 13C | 26.8 | - | - | N-CH3 |

| 13C | 21.2 | - | - | Ar-CH3 |

Physical Appearance: White crystalline solid.[4]

Mass Spectrometry (ESI+): Calculated

Safety & Handling

-

Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and SO2 gases. Must be handled in a fume hood.

-

Methylamine: Whether as a gas, solution, or salt, methylamine is a potent lachrymator and irritant. If using the hydrochloride salt, ensure the base (TEA) is added slowly to control the exotherm.

-

Reaction Pressure: Method A generates gas (

,

References

-

General Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

- Acid Chloride Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

DMF Catalysis: Arrieta, A., et al. (1984). Catalysis by amide chlorides in the synthesis of acid chlorides. Synthetic Communications, 14(10), 939-945.

-

Starting Material Data: PubChem Compound Summary for CID 10359, 3,5-Dimethylbenzoic acid.

Sources

Precision N-Methylation of 3,5-Dimethylbenzamide: From Classical to Green Protocols

Abstract

This guide details the strategic N-methylation of 3,5-dimethylbenzamide , a scaffold exhibiting specific steric and electronic properties due to the meta-xylene core. Unlike simple benzamides, the 3,5-dimethyl substitution pattern increases solubility but introduces slight steric crowding that can influence catalytic efficiency. We present two distinct protocols: a Precision Mono-Methylation method utilizing quaternary ammonium salts for high chemoselectivity, and a Classical Exhaustive Methylation protocol for accessing the tertiary amide.

Strategic Analysis & Mechanistic Considerations

The Chemoselectivity Challenge

Primary amides (

-

N-Monoalkylation (Secondary Amide): The desired product for many peptidomimetics. Often difficult to stop here because the product (

) is more acidic and nucleophilic than the starting material under certain conditions. -

N,N-Dialkylation (Tertiary Amide): The thermodynamic sink, often resulting from over-alkylation.

-

O-Alkylation (Imidate): Under kinetic control or with "hard" electrophiles (e.g., MeOTf), oxygen attack competes, forming unstable imidates.

Substrate Profile: 3,5-Dimethylbenzamide

-

pKa (DMSO): ~23.3. Requires a base with sufficient basicity (e.g., NaH, Cs₂CO₃ at elevated temps) to generate the amidate anion.

-

Electronic Effect: The two methyl groups at the 3,5-positions are electron-donating (

-donors), slightly increasing the electron density on the carbonyl oxygen and nitrogen, potentially enhancing nucleophilicity compared to unsubstituted benzamide. -

Steric Effect: While not ortho-substituted, the meta-methyls increase the lipophilicity and bulk, aiding solubility in non-polar solvents like toluene, which is advantageous for phase-transfer or solid-liquid interfacial reactions.

Protocol 1: Precision Mono-N-Methylation (Recommended)

Objective: Synthesis of N-methyl-3,5-dimethylbenzamide with >95% selectivity over the dimethylated byproduct.

Methodology: Solid-State Methyl Transfer using Phenyltrimethylammonium Iodide (PhMe₃NI). Rationale: Unlike Methyl Iodide (MeI), which is a volatile liquid and highly aggressive electrophile, PhMe₃NI is a solid salt that releases the methyl group more slowly and selectively. The use of Cs₂CO₃ allows for a "soft" deprotonation/alkylation cycle that disfavors over-alkylation.

Reagents & Equipment[2][3][4][5][6][7]

-

Substrate: 3,5-Dimethylbenzamide (1.0 equiv)

-

Reagent: Phenyltrimethylammonium Iodide (PhMe₃NI) (1.5 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

-

Solvent: Anhydrous Toluene or Anisole (0.25 M concentration)

-

Vessel: Sealed pressure tube or screw-cap vial (to contain volatile NMe₃ byproduct).

Step-by-Step Procedure

-

Charge: To a dry reaction tube equipped with a magnetic stir bar, add 3,5-dimethylbenzamide (149.2 mg, 1.0 mmol), PhMe₃NI (395 mg, 1.5 mmol), and Cs₂CO₃ (488 mg, 1.5 mmol).

-

Solvate: Add anhydrous Toluene (4.0 mL). Flush the headspace with Nitrogen or Argon and seal the tube.

-

Reaction: Heat the block/oil bath to 120 °C . Stir vigorously (800 rpm) for 16–24 hours.

-

Note: The reaction is heterogeneous. Efficient stirring is critical.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and water (20 mL).

-

Byproduct Removal: The byproduct is dimethylaniline (from PhMe₃NI). Wash the organic layer with 1M HCl (2 x 10 mL) to protonate and remove the dimethylaniline and any unreacted amine.

-

-

Isolation: Wash the organic phase with Brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: If necessary, purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

Expected Yield: 85–92% Selectivity: >20:1 (Mono:Di)

Protocol 2: Exhaustive N,N-Dimethylation (Classical)

Objective: Synthesis of N,N-dimethyl-3,5-dimethylbenzamide.

Methodology: Deprotonation with Sodium Hydride followed by Methyl Iodide quench. Rationale: The high basicity of NaH ensures complete deprotonation. Using excess MeI drives the reaction to the thermodynamic tertiary amide endpoint.

Reagents & Equipment[2][3][4][5][6][7]

-

Substrate: 3,5-Dimethylbenzamide (1.0 equiv)

-

Base: Sodium Hydride (60% dispersion in mineral oil) (2.5 equiv)

-

Electrophile: Methyl Iodide (MeI) (3.0 equiv) Caution: Neurotoxin

-

Solvent: Anhydrous DMF or THF (0.2 M)

Step-by-Step Procedure

-

Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (100 mg, 2.5 mmol) in anhydrous DMF (3 mL) at 0 °C .

-

Addition: Add 3,5-dimethylbenzamide (149.2 mg, 1.0 mmol) dissolved in DMF (2 mL) dropwise over 10 minutes.

-

Observation: Gas evolution (

) will occur. Stir at 0 °C for 30 minutes until evolution ceases (clear/yellow solution).

-

-

Alkylation: Add Methyl Iodide (187 µL, 3.0 mmol) dropwise.

-

Propagation: Allow the reaction to warm to Room Temperature and stir for 4 hours.

-

Quench: Cool to 0 °C. Carefully add saturated NH₄Cl solution to quench excess hydride.

-

Extraction: Extract with Et₂O or EtOAc (3 x 20 mL). Wash combined organics with water (to remove DMF) and Brine.

-

Purification: Concentrate and purify via silica gel chromatography.

Analytical Data & Interpretation

Distinguishing the mono- and di-methylated products is critical.

| Feature | 3,5-Dimethylbenzamide (Start) | N-Methyl (Product 1) | N,N-Dimethyl (Product 2) |

| State | Solid | Solid | Oil/Low-melt Solid |

| 1H NMR (N-Me) | N/A | ~2.95 ppm (d, 3H) Couples to NH | ~2.96 & 3.10 ppm (s, 3H each) Rotamers (Distinct signals) |

| 1H NMR (NH) | Broad s, ~6.0-7.5 ppm (2H) | Broad q/d, ~6.2 ppm (1H) | None |

| 1H NMR (Ar-Me) | ~2.35 ppm (s, 6H) | ~2.35 ppm (s, 6H) | ~2.35 ppm (s, 6H) |

| IR (C=O) | ~1660 cm⁻¹ (Amide I) | ~1640 cm⁻¹ (Amide I) | ~1630 cm⁻¹ (Tertiary Amide) |

Key Insight on Rotamers: Tertiary amides (N,N-dimethyl) exhibit restricted rotation around the C-N bond due to partial double bond character. In NMR, this renders the two N-methyl groups non-equivalent, appearing as two distinct singlets (approx 0.1–0.2 ppm apart) at room temperature.

Visualizations

Reaction Pathway Diagram

This diagram illustrates the divergent pathways controlled by the choice of reagents.

Caption: Divergent alkylation pathways. Protocol 1 maximizes the green path (Mono), while Protocol 2 drives the red path (Di).

Protocol 1 Workflow (Decision Tree)

Caption: Operational workflow for the monoselective methylation using PhMe3NI.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Inefficient stirring (Heterogeneous mix) | Increase stir rate; switch solvent to Anisole (higher bp). |

| O-Alkylation Observed | "Hard" electrophile or solvent effect | Ensure Toluene is used (non-polar favors N-alkyl). Avoid DMF for mono-selective protocol. |

| Over-Methylation | Reaction time too long or temp too high | Reduce temp to 100°C; monitor via LCMS at 12h. |

| Byproduct Contamination | Incomplete removal of Dimethylaniline | Ensure the 1M HCl wash is thorough (pH of aq layer must be < 2). |

References

-

Templ, J., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7380–7384. [Link][1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. [Link]

-

Uemura, T., Yamaguchi, M., & Chatani, N. (2016).[2] Phenyltrimethylammonium Salts as Methylation Reagents in the Nickel-Catalyzed Methylation of C-H Bonds. Angewandte Chemie International Edition, 55(9), 3162–3165.[2] [Link]

Sources

Application Note: Synthesis of N-Methyl-3,5-dimethylbenzamide via Nucleophilic Acyl Substitution

Executive Summary & Application Context

This application note details the protocol for synthesizing N-methyl-3,5-dimethylbenzamide, a lipophilic amide scaffold frequently utilized in medicinal chemistry as a pharmacophore for increasing metabolic stability. The presence of methyl groups at the meta positions (3,5) of the phenyl ring serves two critical functions in drug design: it blocks metabolic oxidation at susceptible sites and increases the lipophilicity (

This guide prioritizes a High-Purity Anhydrous Protocol suitable for lead optimization libraries where impurity profiles must be minimized. A secondary Biphasic Protocol is provided for gram-scale synthesis.

Reaction Mechanism

The transformation proceeds via a classical nucleophilic acyl substitution.[1][2][3] Methylamine (nucleophile) attacks the electrophilic carbonyl carbon of the acid chloride.[3] The 3,5-dimethyl substitution pattern exerts a weak electron-donating inductive effect (

Mechanistic Pathway[3][4][5][6][7][8]

-

Nucleophilic Attack: The nitrogen lone pair of methylamine attacks the carbonyl carbon.[2][3]

-

Tetrahedral Intermediate: Formation of a transient alkoxide intermediate.

-

Elimination: Collapse of the intermediate expels the chloride ion (leaving group).[2][3]

-

Deprotonation: A base (excess methylamine or triethylamine) neutralizes the resulting protonated amide to generate the neutral product and an ammonium salt byproduct.

Figure 1: Mechanistic flow of the nucleophilic acyl substitution.

Experimental Strategy & Reagents

Reagent Selection Rationale

-

Solvent (Anhydrous DCM): Dichloromethane is chosen for its high solubility of the acid chloride and product, and low boiling point for easy removal. Anhydrous conditions prevent hydrolysis of the acid chloride to 3,5-dimethylbenzoic acid.

-

Base (Triethylamine - TEA): While excess methylamine can act as a base, using TEA (1.5 eq) allows for a precise 1:1 stoichiometry of the amine if the amine is expensive or limited. It effectively scavenges the HCl byproduct as triethylammonium chloride.

-

Methylamine Source: A 2.0 M solution in THF is preferred over aqueous solutions to maintain anhydrous conditions and prevent hydrolysis.

Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Hazards |

| 3,5-Dimethylbenzoyl chloride | 168.62 | 1.0 | Electrophile | Corrosive, Lachrymator |

| Methylamine (2M in THF) | 31.06 | 1.2 | Nucleophile | Flammable, Irritant |

| Triethylamine (TEA) | 101.19 | 1.5 | Base (Scavenger) | Corrosive, Flammable |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Carcinogen (Suspected) |

Protocol A: High-Purity Anhydrous Synthesis (Recommended)

Best for: Drug discovery libraries, milligram to gram scale, moisture-sensitive substrates.

Step-by-Step Methodology

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with nitrogen (

). -

Solvation: Add 3,5-dimethylbenzoyl chloride (1.0 g, 5.9 mmol) and anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.

-

Why? Cooling controls the exotherm and minimizes side reactions (e.g., di-acylation).

-

-

Base Addition: Add Triethylamine (1.2 mL, 8.8 mmol) via syringe.

-

Nucleophile Addition: Add Methylamine (2M in THF) (3.5 mL, 7.1 mmol) dropwise over 5 minutes.

-

Observation: White precipitate (triethylammonium chloride) will form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Validation: Monitor by TLC (30% EtOAc/Hexanes). The acid chloride spot (

) should disappear; amide product (

-

-

Quench: Add 10 mL of 1M HCl (aq) to quench excess amine and solubilize the ammonium salts.

Workup & Purification Workflow

The lipophilicity of the 3,5-dimethyl group requires a specific washing protocol to ensure high purity without column chromatography.

Figure 2: Purification workflow ensuring removal of amine and acid impurities.[4]

Detailed Workup Steps

-

Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Acid Wash: Wash the organic layer with 1M HCl (

mL).-

Purpose: Protonates unreacted methylamine and TEA, pulling them into the aqueous phase.

-

-

Base Wash: Wash the organic layer with Saturated NaHCO

(-

Purpose: Deprotonates any hydrolyzed 3,5-dimethylbenzoic acid byproduct (

), moving it to the aqueous phase as the carboxylate salt.

-

-

Drying: Wash with Brine (15 mL), dry over anhydrous MgSO

, filter, and concentrate in vacuo. -

Isolation: The product typically solidifies upon drying. If an oil persists (common with dimethyl variants), triturating with cold hexanes will induce crystallization.

Analytical Validation (QC)

Expected Data

-

Physical State: White to off-white crystalline solid.

-

Yield: Typical isolated yields range from 85-95%.

-

H-NMR (400 MHz, CDCl

- 7.40 (s, 2H, Ar-H, ortho to carbonyl).

- 7.15 (s, 1H, Ar-H, para to carbonyl).

- 6.10 (br s, 1H, N-H).

-

3.00 (d,

-

2.35 (s, 6H, Ar-CH

-

IR Spectrum:

-

3290 cm

(N-H stretch). -

1640 cm

(C=O Amide I band).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure glassware is flame-dried; use fresh anhydrous DCM. |

| Product is Oily | Residual Solvent or Impurities | Triturate with pentane/hexanes; High-vacuum dry for 12h. |

| Extra Spots on TLC | Di-acylation (Imide formation) | Strictly maintain 0°C during addition; Ensure dropwise addition. |

Safety & Handling

-

3,5-Dimethylbenzoyl Chloride: Potent lachrymator and corrosive.[5] Handle only in a functioning fume hood. In case of spill, neutralize with aqueous sodium carbonate.

-

Methylamine: Highly volatile and flammable. If using the gas, trap excess in an acid scrubber. The THF solution is safer but still requires spark-free handling.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Schotten-Baumann protocols).

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

PubChem. (2023). 3,5-Dimethylbenzoyl chloride Compound Summary. National Library of Medicine.

Sources

N,3,5-trimethylbenzamide as substrate for C-H activation

Application Note: Strategic C-H Functionalization of N,3,5-Trimethylbenzamide

Introduction: The "Model" Substrate for Regiocontrol

N,3,5-trimethylbenzamide (CAS: Variable based on synthesis source, typically derived from 3,5-dimethylbenzoic acid) represents a "Goldilocks" substrate in the field of C-H activation. Structurally, it consists of a benzene ring substituted with methyl groups at the meta (3,5) positions and a secondary N-methyl amide motif.

Why this substrate matters:

-

The Directing Group (DG): The secondary amide (-CONHMe) is a powerful, monodentate directing group. Unlike tertiary amides, the N-H proton allows for deprotonation, facilitating the formation of rigid metallacycles (imidate coordination) with transition metals like Pd, Co, and Cu.

-

Steric Locking: The 3,5-dimethyl substitution pattern blocks the meta positions. This forces C-H activation to occur exclusively at the ortho (2,6) positions, eliminating regio-isomeric byproducts common in mono-substituted arenes.

-

Electronic Balance: The methyl groups are weak electron donors, making the ring sufficiently electron-rich for electrophilic metallation while maintaining stability against oxidative degradation.

This guide details two validated protocols: Palladium(II)-catalyzed ortho-arylation and Cobalt(III)-catalyzed oxidative annulation .

Mechanistic Principles

Understanding the mechanism is critical for troubleshooting. Both protocols rely on Concerted Metalation-Deprotonation (CMD) , where the metal center and a basic ligand (acetate, carbonate, or pivalate) cooperate to cleave the C-H bond.

Pathway Visualization: Pd(II) Catalytic Cycle

The following diagram illustrates the Pd(II)/Pd(IV) catalytic cycle dominating the arylation protocol. Note the critical role of the N-amide coordination.

Protocol A: Pd(II)-Catalyzed Ortho-Arylation[1]

Objective: Mono-arylation of the ortho-position using aryl iodides. Mechanism: Pd(II)/Pd(IV) redox cycle.[1] Key Reference: Adapted from Daugulis et al. and Yu et al. methodologies for amide-directed arylation.[2][3][4]

Reagents & Equipment

-

Substrate: N,3,5-trimethylbenzamide (1.0 equiv)

-

Coupling Partner: Aryl Iodide (e.g., 4-iodoanisole) (1.2 – 1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5–10 mol%)

-

Oxidant/Additive: AgOAc (1.0 equiv) or Ag₂CO₃ (0.5 equiv) (Acts as iodide scavenger and base)

-

Solvent: Trifluoroacetic acid (TFA) / Toluene mixture (1:9) or pure 1,2-Dichloroethane (DCE).

-

Vessel: Sealed pressure tube (10 mL).

Step-by-Step Workflow

-

Charge: In a glovebox or under a stream of N₂, add Pd(OAc)₂ (11.2 mg, 0.05 mmol), AgOAc (167 mg, 1.0 mmol), and N,3,5-trimethylbenzamide (163 mg, 1.0 mmol) to the pressure tube.

-

Solvent Addition: Add Aryl Iodide (1.2 mmol) followed by anhydrous Toluene (4 mL). Note: If solubility is poor, add 100 µL of TFA to facilitate CMD.

-

Seal & Heat: Cap the tube tightly. Heat to 110°C in an oil bath for 12–24 hours. Stirring must be vigorous (800 rpm) to suspend the silver salts.

-

Monitoring (QC Check):

-

Take a 50 µL aliquot. Filter through a mini-plug of silica.

-

Analyze via TLC (Hexane/EtOAc 3:1). The product will be less polar than the starting amide.

-

Stop Point: Reaction is complete when starting material is <5%.

-

-

Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove AgI precipitates. Wash the pad with CH₂Cl₂ (20 mL).

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Gradient: 0% → 30% EtOAc in Hexanes).

Expected Outcome: 75–90% Yield of the 2-aryl-N,3,5-trimethylbenzamide.

Protocol B: Co(III)-Catalyzed Oxidative Annulation

Objective: Synthesis of Isoquinolinone derivatives via C-H/N-H activation with alkynes. Mechanism: High-valent Cp*Co(III) catalysis (Earth-abundant alternative to Rhodium). Key Reference: Based on Kumon et al. and Ackermann protocols.

Reagents & Equipment

-

Substrate: N,3,5-trimethylbenzamide (1.0 equiv)

-

Alkyne: Diphenylacetylene (1.2 equiv)

-

Catalyst: [Cp*Co(CO)I₂] (5 mol%) or generated in situ from Co(acac)₂.

-

Oxidant: AgSbF₆ (20 mol%) and Cu(OAc)₂ (2.0 equiv).

-

Solvent: TFE (2,2,2-Trifluoroethanol) or PEG-400 (Green alternative).

Step-by-Step Workflow

-

Catalyst Activation: In a reaction tube, mix [CpCo(CO)I₂] (12 mg, 0.025 mmol) and AgSbF₆ (17 mg, 0.05 mmol) in TFE (1 mL). Stir for 5 mins at RT to generate the active cationic species [CpCo(III)]⁺.

-

Substrate Addition: Add N,3,5-trimethylbenzamide (0.5 mmol), Diphenylacetylene (0.6 mmol), and Cu(OAc)₂ (1.0 mmol).

-

Reaction: Heat the mixture to 100°C for 16 hours under air (if using Cu(OAc)₂ as terminal oxidant) or N₂.

-

Workup: Dilute with EtOAc, wash with NaHCO₃ (sat. aq.) to remove copper salts.

-

Purification: Silica gel chromatography.

Self-Validation Data:

-

1H NMR: Look for the disappearance of the N-H signal (~6.0 ppm) and one ortho-proton.

-

Structure Confirmation: Formation of a fused bicyclic system (Isoquinolinone) is confirmed by the loss of the amide N-methyl doublet (it becomes part of the ring or is eliminated depending on exact conditions; usually N-methyl remains as N-Me isoquinolinone).

Comparative Data & Troubleshooting

Performance Comparison

| Feature | Protocol A (Pd-Arylation) | Protocol B (Co-Annulation) |

| Primary Bond Formed | C(sp²)–C(sp²) (Biaryl) | C–C and C–N (Heterocycle) |

| Atom Economy | Moderate (Loss of HI/AcOH) | High (Annulation) |

| Air Sensitivity | Low (Robust) | Moderate (Co(I) precursors sensitive) |

| Cost | High (Pd/Ag) | Low (Co/Cu) |

| Regioselectivity | Exclusive (Ortho) | Exclusive (Ortho) |

Troubleshooting Decision Tree

References

-

Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Amide-Directed Ortho-Arylation of Benzamides. Angewandte Chemie International Edition, 44(26), 4046–4049.

-

Wasa, M., & Yu, J.-Q. (2008). Pd(II)-Catalyzed Ortho-C–H Carboxylation of Anilides and N-Alkyl Benzamides. Journal of the American Chemical Society, 130(43), 14058–14059.

-

Kumon, T., et al. (2020). Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes. The Journal of Organic Chemistry, 85(3), 1685–1695.

-

Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345.

-

NIST Chemistry WebBook. Benzamide, N,N,3-trimethyl- (Structural Analog Data).

Sources

Application Note: Precision Ortho-C-H Functionalization of N-Methylbenzamides

Executive Summary

The regioselective functionalization of N-methylbenzamides represents a cornerstone in modern medicinal chemistry, allowing for the rapid diversification of pharmacophores without pre-functionalized precursors. Unlike strong directing groups (e.g., pyridines) that form stable, often unreactive chelates, the N-methylbenzamide moiety is a "weakly coordinating" directing group (DG). This characteristic, while challenging, offers superior atom economy and easier post-synthetic removal or transformation.

This Application Note details the Concerted Metalation-Deprotonation (CMD) mechanism and provides validated protocols for two critical transformations: ortho-arylation (biaryl synthesis) and ortho-halogenation (gateway functionalization).

Mechanistic Insight: The CMD Pathway

To successfully execute these protocols, one must understand that N-methylbenzamide does not merely bind to Palladium; it assists in the cleavage of the ortho-C-H bond through a specific transition state.

The Coordination Challenge

N-methylbenzamide is a secondary amide. It possesses two potential binding sites:

-

Amide Oxygen (O-bound): Predominant in neutral/acidic conditions. This is the active mode for the protocols described below.

-

Amide Nitrogen (N-bound): Requires deprotonation (amidate formation).

The CMD Mechanism

The activation step proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The acetate (or trifluoroacetate) ligand on the Palladium acts as an intramolecular base, deprotonating the ortho-position while the Palladium simultaneously forms the Carbon-Metal bond.

Key Driver: The acidity of the reaction medium (e.g., TFA or AcOH) is critical. It prevents the formation of bis-ligated, catalytically inactive Pd-complexes and ensures the ligand remains labile enough to facilitate the CMD process.

Visualization: Catalytic Cycle & CMD Transition State

Figure 1: The catalytic cycle emphasizing the Concerted Metalation-Deprotonation (CMD) transition state, crucial for weakly coordinating amides.

Application I: Ortho-Arylation (Daugulis Conditions)

This protocol is based on the pioneering work of Daugulis, utilizing Silver Acetate (AgOAc) as a halide scavenger and Trifluoroacetic Acid (TFA) as the solvent/promoter. This system is robust for constructing biaryl scaffolds.

Rationale

-

TFA Solvent: Increases the electrophilicity of the Pd(II) center, facilitating interaction with the electron-rich aromatic ring.

-

AgOAc: Sequesters iodide (from Ar-I) as AgI, preventing catalyst poisoning and driving the equilibrium forward.

Protocol

Reagents:

-

N-Methylbenzamide derivative (1.0 equiv)

-

Aryl Iodide (2.0 - 3.0 equiv)

-

Pd(OAc)₂ (5 mol%)

-

AgOAc (1.0 - 2.0 equiv)

-

TFA (Trifluoroacetic acid) - Anhydrous

Step-by-Step Methodology:

-

Preparation: In a glovebox or under a generic nitrogen stream, charge a screw-cap pressure vial (e.g., 20 mL) with the N-methylbenzamide (0.5 mmol), Aryl Iodide (1.5 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and AgOAc (167 mg, 1.0 mmol).

-

Solvent Addition: Add anhydrous TFA (2.0 mL).

-

Note: The reaction mixture will likely be a suspension.

-

-

Sealing: Seal the vial tightly with a Teflon-lined cap.

-

Reaction: Heat the block to 110–130 °C for 6–24 hours.

-

Monitoring: Monitor via TLC or LC-MS. A color change to dark black (Pd precipitation) usually indicates the reaction has stalled or finished.

-

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with CH₂Cl₂ (10 mL) and filter through a pad of Celite to remove AgI and Pd residues.

-

Wash the filtrate with saturated NaHCO₃ (Caution: Gas evolution) to neutralize the TFA.

-

Dry over Na₂SO₄, concentrate, and purify via column chromatography.

-

Application II: Ortho-Halogenation (Iodination/Bromination)[2]

Halogenation converts the C-H bond into a versatile handle (C-I or C-Br) for subsequent Suzuki, Heck, or Sonogashira couplings.

Rationale

Using N-halosuccinimides (NBS/NIS) allows for a "mild" oxidation. The addition of a sulfonic acid (TsOH or TfOH) is often required to generate the active cationic Pd species or to protonate the succinimide byproduct.

Protocol

Reagents:

-

N-Methylbenzamide (1.0 equiv)

-

NIS (N-Iodosuccinimide) or NBS (N-Bromosuccinimide) (1.1 - 1.2 equiv)

-

Pd(OAc)₂ (5 - 10 mol%)

-

Additives: TsOH·H₂O (1.0 equiv) or TfOH (20 mol%)

-

Solvent: DCE (1,2-Dichloroethane) or Acetic Acid

Step-by-Step Methodology:

-

Charge: Combine N-methylbenzamide (0.5 mmol), NIS (124 mg, 0.55 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and TsOH·H₂O (95 mg, 0.5 mmol) in a reaction vial.

-

Solvent: Add DCE (2.0 mL).

-

Reaction: Seal and heat to 80–100 °C for 12 hours.

-

Workup:

-

Cool and dilute with EtOAc.

-

Wash with saturated Na₂S₂O₃ (Sodium thiosulfate) to remove excess iodine (indicated by the disappearance of the brown color).

-

Wash with brine, dry, and concentrate.

-

Critical Optimization Parameters

Success in C-H activation often requires fine-tuning. Use the following data to troubleshoot low yields.

Solvent & Additive Effects[3][4]

| Parameter | Condition | Effect/Recommendation |

| Solvent | TFA (Trifluoroacetic Acid) | Best for Arylation. High acidity promotes electrophilic palladation but may decompose sensitive substrates. |

| Solvent | AcOH (Acetic Acid) | Standard. Milder than TFA. Good for halogenation. |

| Solvent | Toluene/Hexafluoroisopropanol | Alternative for neutral conditions if acid-labile groups are present (requires specific ligands). |

| Oxidant | AgOAc | Essential for Aryl Iodides. Acts as a halide sink. Essential in Daugulis protocols. |

| Oxidant | Benzoquinone (BQ) | Used in oxidative coupling (e.g., with arenes, not iodides). Promotes Reductive Elimination.[2][3] |

| Ligand | MPAA (e.g., Ac-Gly-OH) | Booster. Mono-N-protected amino acids can accelerate the CMD step by acting as a proton shuttle (Yu Protocol). |

Optimization Workflow

Figure 2: Decision matrix for troubleshooting low conversion in ortho-C-H activation.

References

-

Daugulis, O., & Zaitsev, V. G. (2005). Anilide ortho-Arylation Using C-H Activation Methodology.[4] Angewandte Chemie International Edition. [Link]

-

Shabashov, D., & Daugulis, O. (2006). Ortho-Arylation of Benzamides.[4][5] Organic Letters. [Link][6]

-

Wasa, M., & Yu, J. Q. (2008). Pd(II)-Catalyzed Monoselective Ortho-Halogenation of C-H Bonds Assisted by Counter Cations.[7] Journal of the American Chemical Society. [Link]

-

Wang, G. W., Yuan, T. T., & Wu, X. L. (2008). Direct Ortho-Acetoxylation of Anilides via Palladium-Catalyzed sp2 C-H Bond Oxidative Activation.[2] The Journal of Organic Chemistry. [Link][2]

-

Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C-H Functionalization Reactions. Chemical Reviews. [Link]

Sources

- 1. Room-temperature ortho-alkoxylation and -halogenation of N-tosylbenzamides by using palladium(II)-catalyzed C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct Ortho-Acetoxylation of Anilides via Palladium-Catalyzed sp2 C-H Bond Oxidative Activation [organic-chemistry.org]

- 3. Allylic C–H Acetoxylation with a 4,5-Diazafluorenone-Ligated Palladium Catalyst: A Ligand-Based Strategy to Achieve Aerobic Catalytic Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Publications - Olafs Daugulis [olafs.chem.uh.edu]

- 5. Ortho-arylation of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct palladium-catalyzed ortho-arylation of benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.psu.edu [pure.psu.edu]

Application Note: Preparation of N-Methoxy-N,3,5-Trimethylbenzamide (Weinreb Amide)

Abstract & Strategic Overview

This application note details the optimized protocols for synthesizing N-methoxy-N,3,5-trimethylbenzamide, a critical Weinreb amide intermediate. Weinreb amides are pivotal in medicinal chemistry for the controlled synthesis of ketones (via Grignard/organolithium addition) or aldehydes (via reduction), avoiding the over-addition side reactions common with acid chlorides or esters.

The 3,5-dimethyl substitution pattern on the benzoyl ring introduces specific steric and electronic considerations. While the methyl groups provide metabolic stability and lipophilicity, they also slightly increase steric hindrance around the carbonyl, necessitating precise control over reaction kinetics.

We present two validated methodologies:

-

Method A (Acid Chloride Route): The preferred method for scale-up (>10g), utilizing thionyl chloride activation followed by Schotten-Baumann-type amidation.

-

Method B (Coupling Agent Route): A mild, bench-scale (<1g) protocol using EDC/HOBt, ideal for parallel synthesis or when acid-sensitive functional groups are present elsewhere.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic acyl substitution of an activated carboxylic acid derivative by N,O-dimethylhydroxylamine.

Figure 1: Retrosynthetic disconnection showing the two primary activation pathways.

Critical Process Parameters (CPPs)

Before initiating the protocol, consider these "Senior Scientist" insights to ensure reproducibility:

-

Stoichiometry of Base (Crucial): When using the hydrochloride salt of N,O-dimethylhydroxylamine, you must use at least 2.0 equivalents of base (e.g., Triethylamine or DIPEA) in Method A. The first equivalent neutralizes the HCl salt to free the amine; the second neutralizes the HCl generated during the substitution. Failure to do this is the #1 cause of low yields.

-

Temperature Control: The addition of the acid chloride to the amine must occur at 0°C . The reaction is exothermic.[1] uncontrolled exotherms can lead to O-acylation side products or hydrolysis if moisture is present.

-

Rotameric Broadening in NMR: Be aware that N-methoxy-N-methyl amides often exhibit restricted rotation around the C-N bond. At room temperature, the N-Me and O-Me signals in ^1H NMR may appear as broad humps rather than sharp singlets. This is a feature, not an impurity.

Method A: Acid Chloride Protocol (Scale-Up Preferred)

This method is robust, cost-effective, and avoids the byproduct removal issues associated with urea coupling agents.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Mass/Vol | Role |

| 3,5-Dimethylbenzoic acid | 150.17 | 1.0 | 15.0 g | Starting Material |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.5 | 10.9 mL | Activator |

| DMF (Anhydrous) | 73.09 | Cat. | 3-5 drops | Catalyst |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.1 | 10.7 g | Nucleophile |

| Triethylamine (TEA) | 101.19 | 2.2 | 30.6 mL | Base |

| Dichloromethane (DCM) | - | - | 150 mL | Solvent |

Step-by-Step Procedure

Phase 1: Acid Chloride Formation

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).

-

Charging: Add 3,5-dimethylbenzoic acid (15.0 g) and DCM (50 mL). The acid may not fully dissolve initially.

-

Catalysis: Add 3-5 drops of anhydrous DMF. Why? DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

-

Activation: Add Thionyl Chloride (10.9 mL) dropwise over 10 minutes.

-

Reflux: Heat the mixture to gentle reflux (approx. 45°C bath) for 2-3 hours.

-

Monitoring: Monitor by TLC (convert an aliquot to methyl ester with MeOH) or by cessation of gas evolution.

-

Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure. Co-evaporate with anhydrous toluene (2 x 20 mL) to remove trace SOCl₂. Result: Crude 3,5-dimethylbenzoyl chloride (Yellow oil/solid).

Phase 2: Weinreb Amide Formation[6][10]

-

Preparation: In a fresh 500 mL RBF, suspend N,O-dimethylhydroxylamine HCl (10.7 g) in anhydrous DCM (100 mL).

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Base Addition: Add Triethylamine (30.6 mL) slowly. The mixture will become a clear solution or a fine suspension of TEA·HCl. Stir for 10 minutes.

-

Addition: Dissolve the crude acid chloride (from Phase 1) in DCM (20 mL) and add it dropwise to the amine mixture at 0°C over 30 minutes. Control the rate to keep internal temp < 5°C.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.

-

Quench: Pour the reaction mixture into 100 mL of 1M HCl (cold).

Workup Workflow

Figure 2: Standard aqueous workup protocol for Weinreb amides.

Method B: EDC Coupling Protocol (Mild Conditions)

Use this method for small-scale synthesis or if the substrate contains acid-sensitive groups (e.g., acetals, Boc groups).

Reagents

-

3,5-Dimethylbenzoic acid: 1.0 equiv

-

EDC[9]·HCl: 1.2 equiv

-

HOBt (anhydrous): 1.2 equiv

-

N,O-Dimethylhydroxylamine HCl: 1.2 equiv

-

Triethylamine (TEA): 3.0 equiv (Need extra base to neutralize EDC·HCl and Amine[1][2][6][7][10][11]·HCl)

-

Solvent: DCM or DMF (10 mL per gram of substrate)

Protocol

-

Dissolve the carboxylic acid in DCM at 0°C.

-

Add HOBt and EDC·HCl. Stir for 15 minutes to form the active ester.

-

Add N,O-dimethylhydroxylamine HCl.

-

Add TEA dropwise.

-

Stir at RT overnight (12-16 hours).

-

Workup: Dilute with EtOAc (EDC urea byproducts are water-soluble, but EtOAc extraction is often cleaner than DCM for removing HOBt). Wash with 0.5M citric acid (or 1M HCl), Sat. NaHCO₃, and Brine.[7][9]

Analytical Validation

Expected Data

-

Physical State: Pale yellow oil or low-melting solid.

-

^1H NMR (CDCl₃, 400 MHz):

-

δ 7.10 - 7.30 (m, 3H, Ar-H )

-

δ 3.55 (s, 3H, O-Me ) [Note: May appear broad]

-

δ 3.35 (s, 3H, N-Me ) [Note: May appear broad]

-

δ 2.35 (s, 6H, Ar-Me x2)

-

-

Mass Spectrometry (ESI+):

-

Calc.[6] MW for C₁₁H₁₅NO₂: 193.24

-

Expected [M+H]⁺: 194.25

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Insufficient Base | Ensure >2.0 equiv base is used in Method A to neutralize the amine salt. |

| Starting Material Remains | Incomplete Activation | Check SOCl₂ quality; ensure DMF catalyst was added; reflux longer. |

| Broad NMR Peaks | Rotamers | This is normal. Run NMR at 50°C to coalesce peaks if confirmation is needed. |

| Impurity: Ester | Alcohol contamination | Ensure all glassware is dry; use anhydrous solvents. |

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

-

Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids." Synthesis, 1983 , 1983(8), 676–678. Link

-

BenchChem. "Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid." Application Note, 2025 . Link

-

Organic Chemistry Portal. "Weinreb Amide Synthesis." Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 3,N-DIMETHOXY-N-METHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 10. tutorchase.com [tutorchase.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Advanced Solvent Systems for the Extraction of N,3,5-Trimethylbenzamide

[1][2]

Molecular Weight:12Executive Summary & Physicochemical Profiling[1]

Successful extraction of N,3,5-trimethylbenzamide requires exploiting its specific lipophilic and neutral character.[1] Unlike amines or carboxylic acids, this secondary amide does not ionize significantly within the pH 1–14 range, rendering pH-swing extraction ineffective for the molecule itself, but highly effective for removing impurities.[1]

Physicochemical Drivers

| Property | Value (Est.)[2][3][4] | Implication for Extraction |

| LogP (Octanol/Water) | 2.1 – 2.4 | Moderately lipophilic.[1][2] Extracts well into medium-polarity organic solvents.[1][2] |

| pKa (Conjugate Acid) | ~ -1.5 (Carbonyl O) | Remains neutral in standard acidic washes (0.1 M – 1.0 M HCl).[2] |

| pKa (Amide H) | ~ 15+ | Remains neutral in standard basic washes (NaHCO₃, NaOH). |

| H-Bonding | Donor (1), Acceptor (1) | Requires solvents capable of disrupting aqueous H-bonds (e.g., EtOAc, DCM). |

Solvent System Selection Logic

The choice of solvent dictates recovery yield and phase separation speed.[2] For N,3,5-trimethylbenzamide, we categorize solvents based on "Extraction Power" (Solubility) vs. "Selectivity" (Impurity rejection).[1]

Tier 1: Primary Extraction Solvents[1][2]

-

Dichloromethane (DCM):

-

Ethyl Acetate (EtOAc):

-

Methyl tert-Butyl Ether (MTBE):

-

2-Methyltetrahydrofuran (2-MeTHF):

Protocol A: High-Purity Synthesis Workup (LLE)

Objective: Isolate N,3,5-trimethylbenzamide from a reaction mixture containing unreacted 3,5-dimethylbenzoic acid and methylamine.

Reagents

Step-by-Step Methodology

-

Quench & Dilute: Dilute the crude reaction mixture with a 3x volume of EtOAc .

-

Acidic Wash (Remove Amines):

-

Basic Wash (Remove Acids):

-

Brine Wash & Dry:

-

Wash with saturated NaCl (Brine) to remove entrained water.[2]

-

Dry over anhydrous Na₂SO₄ for 15 minutes.

-

-

Concentration: Filter and evaporate solvent under reduced pressure (

C).

Visual Workflow (LLE Logic)

Figure 1: Chemically selective extraction workflow exploiting the neutral nature of the target amide.

Protocol B: Trace Extraction from Biological Matrices (SPE)

Objective: Extract trace N,3,5-trimethylbenzamide from plasma for LC-MS/MS analysis. Technique: Solid Phase Extraction (SPE) using Polymeric Reversed-Phase (HLB).[2]

Rationale

Traditional silica-based C18 sorbents may suffer from "dewetting" if dried.[1][2] Polymeric HLB (Hydrophilic-Lipophilic Balanced) sorbents retain the polar amide functionality while allowing aggressive washing of matrix components.[2]

Materials

Protocol

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Emulsion Formation | Matrix proteins or surfactant impurities. | 1. Add Brine (increase ionic strength).2. Filter through Celite pad.3. Switch solvent to DCM (higher density difference).[1][2] |

| Low Recovery | Target precipitating or retained in aqueous phase.[2] | 1. Re-extract aqueous layer 2x.2. Add 5% Isopropanol to the organic extraction solvent (increases polarity). |

| Impurity Co-elution | Acid/Base washes ineffective.[2] | Check pH of aqueous layers.[2] Ensure Acid wash is pH < 2 and Base wash is pH > 9.[2] |

Solvent Decision Matrix

Figure 2: Decision matrix for selecting the optimal solvent based on scale and matrix constraints.[1][2]

References

-

PubChem. (2023).[2] Benzamide, N,N,3-trimethyl- Compound Summary. National Library of Medicine.[2] [Link]

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Standard reference for solvent polarity and solubility parameters).

-

Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer.[2] (Reference for amide coupling workup procedures).

-

Waters Corporation. (2023).[2] Oasis HLB Cartridges for Generic Extraction of Acidic, Basic, and Neutral Compounds. Application Note. [Link]

-

Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

Sources

- 1. 3,N-DIMETHOXY-N-METHYLBENZAMIDE | 152121-82-9 [chemicalbook.com]

- 2. Benzamide, N,N,3-trimethyl- [webbook.nist.gov]

- 3. ovid.com [ovid.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2013144098A1 - New indanyloxydihydrobenzofuranylacetic acid derivatives and their use as gpr40 receptor agonists - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N,3,5-Trimethylbenzamide

Welcome to the technical support center dedicated to the synthesis of N,3,5-trimethylbenzamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice, answer frequently asked questions, and offer optimized protocols to enhance the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for synthesizing N,3,5-trimethylbenzamide?

A1: The synthesis of N,3,5-trimethylbenzamide, an amide, is typically achieved through the coupling of 3,5-dimethylbenzoic acid and methylamine. Two primary, highly reliable strategies dominate this transformation:

-

The Acyl Chloride Method: This is a robust, two-step process where 3,5-dimethylbenzoic acid is first converted to its highly reactive acyl chloride derivative, 3,5-dimethylbenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The isolated or in-situ generated acyl chloride is then reacted with methylamine to form the desired amide.[1][2] This method is often high-yielding due to the high reactivity of the acyl chloride intermediate.[3]

-

Coupling Agent-Mediated Amidation: This one-pot method involves the direct reaction of 3,5-dimethylbenzoic acid with methylamine in the presence of a coupling agent.[4] These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[5] Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often used with additives like 1-hydroxybenzotriazole (HOBt) to boost efficiency and minimize side reactions.[6][7]

Q2: Why is a base required when using the acyl chloride method?

A2: The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[7] Amines are basic and will react with this acid to form an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the acyl chloride, which halts the reaction and reduces the yield.[7] Therefore, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, must be added to scavenge the HCl as it is formed, ensuring the methylamine remains in its free, nucleophilic state.[2]

Q3: What is the function of additives like HOBt when using coupling agents like EDC?

A3: Additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) play a crucial role in carbodiimide-mediated couplings. When EDC or DCC reacts with the carboxylic acid, it forms a reactive O-acylisourea intermediate. This intermediate can sometimes undergo an intramolecular rearrangement to form an unreactive N-acylurea byproduct, which terminates the reaction sequence and lowers the yield.[5][7] HOBt intercepts the O-acylisourea to form an activated HOBt-ester. This new intermediate is highly reactive towards the amine but is stable against rearrangement, thus suppressing the N-acylurea side reaction and improving the overall efficiency of the amidation.[6]

Q4: My starting material, 3,5-dimethylbenzoic acid, has poor solubility. How can I manage this?

A4: 3,5-Dimethylbenzoic acid is a crystalline solid with limited solubility in water but good solubility in organic solvents like ethanol, ether, and other common reaction solvents such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).[8] When setting up your reaction, ensure you are using an appropriate anhydrous solvent in which the acid and other reagents are soluble. Gentle warming can sometimes aid dissolution, but ensure this is compatible with your chosen reaction conditions. For coupling agent-mediated reactions, polar aprotic solvents like DMF are often excellent choices.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues you may encounter during the synthesis, providing a diagnosis of the probable cause and a validated solution.

Issue 1: The reaction yield is consistently low or negligible.

This is the most common challenge in amide synthesis, often stemming from several distinct causes.

-

Probable Cause A: Hydrolysis of Reactive Intermediates

-